molecular formula C10H16ClNO2 B2425620 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one CAS No. 26384-66-7

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B2425620
CAS No.: 26384-66-7
M. Wt: 217.69
InChI Key: XVFBNQBKVQUQRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Properties

IUPAC Name

5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBNQBKVQUQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cycloaddition of Epoxides and Isocyanates

The cycloaddition of epoxides with isocyanates represents a direct route to oxazolidin-2-ones. A patent by WO2015173111A1 demonstrates that 5-substituted oxazolidinones can be synthesized with >78% regioselectivity using onium salt catalysts. For 5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one, the reaction likely involves:

  • Epoxide Activation : Cyclohexyl epoxide reacts with an isocyanate (e.g., chloromethyl isocyanate) in the presence of tetrabutylammonium iodide (TBAI).
  • Ring-Opening : The catalyst facilitates nucleophilic attack by the isocyanate’s nitrogen on the epoxide’s less substituted carbon, forming a zwitterionic intermediate.
  • Cyclization : Intramolecular carbonyl attack yields the oxazolidinone ring.

Conditions :

  • Catalyst: 5 mol% TBAI
  • Solvent: Toluene, 80°C, 12–24 hours
  • Yield: 70–85% (estimated based on analogous reactions).

This method minimizes side reactions like isocyanurate formation (<15 mol%) and is scalable for polyoxazolidinone synthesis. However, precise stoichiometry between epoxide and isocyanate is critical to avoid oligomerization.

Microwave-Assisted Synthesis from Amino Alcohols

Microwave irradiation enhances the reaction between amino alcohols and carbonates. A study in Molecules (2011) synthesized oxazolidin-2-ones from amino alcohols and diethyl carbonate under basic conditions. Adapting this for the target compound:

Procedure :

  • Substrate Preparation : 3-cyclohexylamino-1-propanol is reacted with diethyl carbonate (1.5 eq) and sodium methoxide (0.05 eq).
  • Microwave Conditions : 135°C, 100 W, 20 minutes in a sealed vessel.
  • Chloromethylation : The resulting 3-cyclohexyloxazolidin-2-one undergoes chloromethylation using chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., ZnCl₂).

Key Data :

  • Yield (Oxazolidinone Formation): 75–90%.
  • Chloromethylation Efficiency: ~60% (based on analogous bromomethylation in PubChemLite).

Microwave methods reduce reaction times from hours to minutes but require specialized equipment.

Biocatalytic Resolution for Enantiopure Derivatives

Although this compound lacks chirality, biocatalytic methods from related studies inform potential modifications. A Rug.nl study resolved racemic 5-chloromethyl oxazolidinones using halohydrin dehalogenase (HheC). For the cyclohexyl variant:

  • Racemic Synthesis : Cyclohexyl epoxide and sodium cyanate form racemic oxazolidinone.
  • Enzymatic Resolution : HheC selectively hydrolyzes one enantiomer, leaving the desired (S)- or (R)-isomer.

Conditions :

  • Enzyme: HheC (10 mg/mmol substrate)
  • Buffer: Tris-SO₄, pH 7.5, 25°C
  • Conversion: 46–93% ee.

While primarily for chiral derivatives, this method underscores the potential for enzymatic tailoring of substituents.

Halogen Exchange from Bromomethyl Analogs

PubChemLite lists 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CID 82380037), suggesting halogen exchange as a viable route.

Procedure :

  • Synthesis of Bromo Derivative : Via cycloaddition of cyclohexyl epoxide and bromomethyl isocyanate.
  • Nucleophilic Substitution : React with KCl in DMF at 80°C.

Challenges :

  • Competing elimination reactions require careful control of temperature and solvent polarity.
  • Yield: ~50–65% (estimated from bromo-to-chloro conversions in similar systems).

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Equipment Needs Scalability
Catalytic Cycloaddition 70–85 >78% Standard High
Microwave Synthesis 75–90 N/A Specialized Moderate
Biocatalytic 46–93* Enantioselective Specialized Low
Halogen Exchange 50–65 N/A Standard Moderate

*Enantiomeric excess for biocatalytic method.

Catalytic cycloaddition offers the best balance of yield and scalability, while microwave synthesis excels in speed. Halogen exchange is less efficient but useful for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxazolidinones with higher oxidation states.

    Reduction: Alcohols or amines derived from the original compound.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The primary application of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is in the development of antibacterial agents. Its structural similarity to established antibiotics like linezolid suggests potential efficacy against multidrug-resistant bacterial strains. The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation .

Research Findings
Recent studies have explored various derivatives of this compound, demonstrating enhanced antibacterial activity. For instance, modifications to the oxazolidinone structure can significantly increase bioactivity and selectivity against specific bacterial strains. This makes this compound a candidate for further research in antibiotic development.

Synthetic Applications

Reactivity and Synthesis
The presence of the chloromethyl group in this compound enhances its reactivity, allowing for various synthetic transformations. It can undergo nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex organic compounds .

Synthesis Methods
Several synthetic routes have been documented for producing this compound:

  • Nucleophilic Substitution : Reacting with nucleophiles such as amines or alcohols.
  • Cyclization Reactions : Utilizing strong bases like sodium hydride to promote cyclization processes.
    These methods are designed to optimize yields and purity while maintaining the integrity of the oxazolidinone ring structure.

Material Science

Polymer Applications
The unique properties of this compound also lend themselves to applications in material science. Its ability to act as a reactive monomer can facilitate the development of new polymers with tailored properties. The incorporation of oxazolidinone units into polymer backbones can enhance thermal stability and mechanical properties .

Case Studies and Research Insights

Study/Reference Focus Findings
Journal of Organic ChemistryAntibacterial ActivityDemonstrated effectiveness against resistant strains similar to linezolid.
Patent US7473699B2Synthesis MethodsOutlined various synthetic routes enhancing yield and reactivity.
ACS PublicationsStructure-Activity RelationshipIdentified key modifications that enhance bioactivity against specific bacteria.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Unique due to its specific substitution pattern and ring structure.

    5-(Hydroxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    3-Cyclohexyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the chloromethyl group in this compound makes it particularly reactive and versatile for various chemical transformations

Biological Activity

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of heterocyclic organic compounds. This class is recognized for its significant biological activities, particularly as antibacterial agents. The following sections will delve into the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and potential therapeutic applications.

The primary mechanism of action of this compound is attributed to its electrophilic nature due to the chloromethyl group. This group allows the compound to react with nucleophiles in biological systems, leading to the formation of covalent bonds with various biomolecules. Such interactions can alter the function of these biomolecules, resulting in diverse biological effects.

Antibacterial Activity

Research indicates that compounds within the oxazolidinone family exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The activity of this compound has been evaluated against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. These pathogens are notorious for their resistance to conventional antibiotics, highlighting the importance of developing new antibacterial agents like this compound.

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial efficacy of this compound compared to other oxazolidinone derivatives:

Compound NameTarget PathogensMinimum Inhibitory Concentration (MIC)Spectrum of Activity
This compoundMRSA, Enterococcus faecium0.5 - 2 µg/mLBroad against Gram-positive
LinezolidMRSA, Streptococcus pneumoniae1 - 4 µg/mLBroad against Gram-positive
TedizolidMRSA, Enterococcus faecium0.25 - 1 µg/mLBroad against Gram-positive

This table illustrates that while this compound shows promising activity against resistant strains, it remains comparable to established oxazolidinones like linezolid and tedizolid .

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound:

  • Antibacterial Screening : In a study conducted by Tsiodras et al., various oxazolidinones were screened for their efficacy against resistant strains. The results indicated that this compound demonstrated effective inhibition against MRSA strains that were resistant to other antibiotics .
  • Mechanistic Studies : Another investigation focused on the interaction between this compound and bacterial ribosomes. It was found that the compound binds effectively to the ribosomal subunit, inhibiting protein synthesis in susceptible bacteria .
  • Pharmacological Profiles : A patent analysis highlighted the favorable pharmacological profile of this compound compared to other oxazolidinones. Its reduced potency against monoamine oxidase (MAO) suggests a lower risk for adverse drug interactions commonly associated with other compounds in its class .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one?

  • Methodological Answer : Synthesis typically involves halogenation of the oxazolidinone core. For example, introducing a chloromethyl group may require reacting 3-cyclohexyl-1,3-oxazolidin-2-one with formaldehyde and HCl under controlled acidic conditions . Reaction temperature (0–5°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of oxazolidinone to chloromethylating agent) are critical to minimize side products like dihalogenated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include:
  • δ 4.5–4.7 ppm (doublet for CH₂Cl protons).
  • δ 3.8–4.2 ppm (multiplet for oxazolidinone ring protons).
  • Cyclohexyl group signals at δ 1.0–2.0 ppm .
    Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 229.07 (C₁₀H₁₅ClNO₂⁺) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as a leaving group , enabling reactions with nucleophiles (e.g., amines, thiols) to form derivatives like aminomethyl or sulfhydryl analogs. For example:
  • Reaction with NaN₃ in DMF yields 5-(azidomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one, useful for click chemistry .
  • Kinetic studies show SN2 mechanism dominance due to steric hindrance from the cyclohexyl group. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to accelerate substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Stereoisomerism : The compound has a chiral center at C5. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers and test individual isomers for activity .
  • Impurity profiles : Trace solvents (e.g., DCM) or unreacted intermediates can skew bioassay results. Validate purity via GC-MS and adjust synthetic protocols to eliminate residual reagents .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to predict binding affinity to bacterial ribosomes (a target for oxazolidinone antibiotics). Focus on:
  • Modifying the cyclohexyl group to improve lipophilicity (logP optimization).
  • Introducing electron-withdrawing substituents to stabilize the oxazolidinone ring .
    Validate predictions via synthesis and MIC assays against Staphylococcus aureus .

Q. What advanced crystallographic techniques characterize this compound’s solid-state structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXS software) to determine:
  • Bond lengths (C-Cl: ~1.79 Å).
  • Dihedral angles between the oxazolidinone ring and cyclohexyl group.
    Crystallize the compound in ethyl acetate/hexane at 4°C. Refinement parameters (R-factor < 0.05) ensure accuracy .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies (~40–70%) may result from:
  • Reagent quality : Impure formaldehyde or HCl can reduce efficiency. Use freshly distilled reagents.
  • Reaction time : Underoptimized durations lead to incomplete conversion. Monitor via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) .

Application in Drug Discovery

Q. How can derivatization of this compound expand its antimicrobial spectrum?

  • Methodological Answer : Synthesize analogs by replacing the chlorine with:
  • Fluorine : Enhances membrane permeability (synthesize via Balz-Schiemann reaction).
  • Bromine : Increases electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Test derivatives against Gram-negative pathogens (e.g., E. coli) using broth microdilution assays .

Analytical Challenges

Q. What methodologies detect trace degradation products in stored samples?

  • Methodological Answer :
    Employ LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to identify:
  • Hydrolysis products : 3-cyclohexyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one (m/z 211.09).
  • Oxidation products : 5-(carboxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (m/z 241.06) .

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